molecular formula C17H15N3O4 B4604669 5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4604669
M. Wt: 325.32 g/mol
InChI Key: DHQVRVWMQSRMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a benzodioxole moiety fused with a pyridopyrimidine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as anticancer and antimicrobial agents .

Preparation Methods

The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves multiple steps. One common route includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . Industrial production methods often employ these synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole moiety. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its pyridopyrimidine structure, which imparts distinct biological activities and chemical properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-7-20-15-14(16(21)19-17(20)22)11(5-6-18-15)10-3-4-12-13(8-10)24-9-23-12/h3-6,8H,2,7,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQVRVWMQSRMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
5-(2H-1,3-BENZODIOXOL-5-YL)-1-PROPYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.